molecular formula C8H11N3O B1472317 2-Cyclopropyl-5-methoxypyrimidin-4-amine CAS No. 1554289-85-8

2-Cyclopropyl-5-methoxypyrimidin-4-amine

Cat. No.: B1472317
CAS No.: 1554289-85-8
M. Wt: 165.19 g/mol
InChI Key: KBLJXDYUHHVMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-methoxypyrimidin-4-amine is a pyrimidine-based chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound serves as a valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the discovery and optimization of novel therapeutic agents. Pyrimidine derivatives sharing this core structural motif, specifically 2-cyclopropyl-4-aminopyrimidines, have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme highly expressed in the brain's basal ganglia and is a prominent target for investigating treatments for central nervous system disorders . Research into related analogues has demonstrated significant potential in preclinical models for psychiatric and neurological conditions, including schizophrenia, Huntington's disease, and Parkinson's disease . The cyclopropyl and methoxy substituents on the pyrimidine ring are critical structural features that contribute to binding affinity and selectivity, as revealed by X-ray cocrystal studies with the PDE10A enzyme . This product is intended for research and development purposes as a building block or precursor. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopropyl-5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-6-4-10-8(5-2-3-5)11-7(6)9/h4-5H,2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLJXDYUHHVMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-5-methoxypyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a methoxy substituent on the pyrimidine ring, which may influence its interaction with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

This structure includes:

  • A pyrimidine ring which is known for its role in various biological activities.
  • A cyclopropyl group , which may enhance the compound's selectivity and potency against specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that compounds with similar structural motifs exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Similar compounds have shown potential in inhibiting the growth of bacteria and fungi. The presence of the methoxy group may enhance solubility and bioavailability, contributing to antimicrobial efficacy.
  • Anticancer Properties : Pyrimidine derivatives often play a role in cancer treatment by inhibiting cell proliferation and modulating signaling pathways involved in tumor growth.

Case Studies

  • Antimicrobial Screening : In vitro studies have demonstrated that derivatives similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against multiple strains, showing promising results compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Anticancer Evaluation : Research indicates that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. A study evaluated the effects of various substituted pyrimidines on cancer cell lines, revealing that modifications at the 5-position significantly influenced their anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be beneficial:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl + methoxy-pyrimidinePotential anticancer and antimicrobial
(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amineChlorinated pyrimidine + cyclopropyl amineAnticancer and antimicrobial
2-Amino-4-chloropyrimidineChlorinated pyrimidineAntimicrobial
5-Methoxypyrimidin-2-aminesMethoxypyrimidineCancer treatment potential

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 2-Cyclopropyl-5-methoxypyrimidin-4-amine exhibit significant antimicrobial activity. For instance, a derivative synthesized from cyclopropylamine showed effective antibacterial and antifungal properties against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts. The compound's efficacy was assessed through in vitro tests against multidrug-resistant clinical strains, indicating its potential as an alternative treatment for resistant infections .

Cytotoxicity in Cancer Research

Research indicates that this compound may also have cytotoxic effects on cancer cell lines. In vitro studies involving neuroblastoma cells (SH-SY5Y) revealed that this compound could induce cell death at higher concentrations, suggesting a possible role in cancer therapy . Additionally, the compound's interaction with various malignant and non-malignant cell lines highlights its selective toxicity, which is crucial for developing targeted cancer treatments.

Clinical Applications

Autoimmune Disorders

Given its mechanism of action involving Btk inhibition, this compound could be pivotal in developing treatments for autoimmune diseases. The modulation of immune responses through targeted inhibition may reduce disease severity and improve patient outcomes .

Cancer Therapeutics

The cytotoxic properties observed in various cancer cell lines position this compound as a candidate for further investigation in oncology. Its ability to selectively target malignant cells while sparing normal cells could lead to more effective cancer therapies with fewer side effects compared to conventional treatments .

Summary Table of Applications

Application AreaMechanism/ActivityPotential Impact
AntimicrobialAntibacterial and antifungal activityTreatment for multidrug-resistant infections
Cancer TherapyCytotoxicity against cancer cell linesTargeted treatment options with reduced side effects
Autoimmune DisordersInhibition of Bruton's tyrosine kinaseNew therapeutic strategies for autoimmune diseases
Central Nervous System DisordersPhosphodiesterase inhibitionImproved cognitive function in schizophrenia

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences and similarities between 2-Cyclopropyl-5-methoxypyrimidin-4-amine and related pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Structural Features
This compound C₈H₁₁N₃O 2-Cyclopropyl, 5-methoxy, 4-amine Bulky cyclopropyl group; electron-rich methoxy
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine () C₈H₁₀ClN₃ 2-Chloro, 5-methyl, 4-amine Electron-withdrawing chloro; smaller methyl
4,6-Dichloro-5-methoxypyrimidine () C₅H₄Cl₂N₂O 4,6-Dichloro, 5-methoxy High electronegativity; planar crystal packing
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine () C₂₂H₂₅N₇O₄S Nitro, oxadiazole, piperidine Extended conjugation; sulfonyl group

Key Observations :

  • Electronic Effects : The methoxy group at position 5 enhances electron density on the pyrimidine ring, contrasting with the electron-withdrawing nitro or chloro groups in other derivatives .

Physicochemical Properties

Solubility and Crystallinity
  • 4,6-Dichloro-5-methoxypyrimidine () exhibits a planar crystal structure stabilized by Cl···N interactions (3.094–3.100 Å), leading to low aqueous solubility .
  • 2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine () lacks strong intermolecular interactions (e.g., hydrogen bonds), suggesting moderate solubility in organic solvents .
  • Target Compound : The methoxy group may improve solubility in polar solvents compared to chloro analogs, while the cyclopropyl group could reduce melting points due to disrupted packing .
Stability
  • Nitro-substituted pyrimidines (e.g., ) are prone to reduction reactions, whereas the methoxy group in the target compound likely enhances oxidative stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Cyclopropyl-5-methoxypyrimidin-4-amine typically involves:

  • Construction of the pyrimidine ring core.
  • Introduction of the cyclopropyl substituent at the 2-position.
  • Installation of the methoxy group at the 5-position.
  • Amination at the 4-position to yield the 4-amine functionality.

Preparation via Pyrimidine Ring Formation and Substitution

A relevant patent describes the preparation of related 2-substituted-4-amino-5-methoxypyrimidines by reacting amidine derivatives with α-methoxymethyl-β-methoxyacrylonitrile under controlled temperature conditions. The process involves:

  • Reacting butyramidine (an amidine derivative) with α-methoxymethyl-β-methoxyacrylonitrile in a molar excess (0.4–5 times) at temperatures between -10 °C and +20 °C.
  • Ensuring the amidine is substantially free of salt-like impurities to improve yield and purity.
  • Isolating the product either by crystallization from the reaction mixture or by distillation.

This method yields 2-n-propyl-4-amino-5-methoxymethylpyrimidine, a close analog structurally related to this compound, and demonstrates the feasibility of introducing alkyl substituents at the 2-position and methoxy groups at the 5-position on the pyrimidine ring.

Cyclopropyl Group Introduction via Reductive Amination

In related heterocyclic syntheses involving cyclopropyl substituents, the cyclopropyl group is often introduced via reductive amination of aldehydes with cyclopropylamine. For example:

  • Aniline derivatives are protected, then subjected to reductive amination with cyclopropanealdehyde.
  • The cyclopropylamine group is protected and subsequently deprotected to yield the cyclopropyl-substituted amine.
  • This approach enables selective incorporation of the cyclopropyl moiety on aromatic or heteroaromatic amines.

Although this method is described for phenyl and other heterocyclic systems, the principle can be adapted for pyrimidine derivatives to install the cyclopropylamino substituent at the 2-position.

One-Pot Multicomponent Reaction (MCR) Approach

A highly efficient and modern synthetic approach involves the use of multicomponent reactions (MCRs), which allow the direct assembly of complex molecules in a single step. For cyclopropyl-substituted heterocycles with methoxy substituents, the following method has been reported:

  • React 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine in equimolar amounts, with a slight excess (10%) of cyclopropylamine.
  • Reflux the mixture in dry dioxane for 4 hours.
  • Cool and isolate the product by filtration and recrystallization from glacial acetic acid.

This method avoids the need for base catalysts by using excess cyclopropylamine and results in good yields (~71%) of cyclopropyl-substituted methoxy derivatives with high purity confirmed by NMR, LC-MS, IR, and UV spectroscopy.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Notes Reference
Amidines + α-methoxymethyl-β-methoxyacrylonitrile Butyramidine, α-methoxymethyl-β-methoxyacrylonitrile -10 °C to +20 °C, molar excess of acrylonitrile Crystallization or distillation for isolation; high purity
Reductive amination with cyclopropanealdehyde Protected aniline derivatives, cyclopropanealdehyde, Boc2O Multi-step: protection, reductive amination, deprotection Enables selective cyclopropyl incorporation; adaptable to pyrimidines
One-pot MCR with rhodanine, 4-methoxybenzaldehyde, cyclopropylamine 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, cyclopropylamine Reflux in dry dioxane, 4 h, slight excess cyclopropylamine Yield ~71%; avoids base catalysts; high purity

Analytical and Purity Considerations

  • Structural confirmation is typically done by advanced NMR techniques (^1H, ^13C, 2D NMR), LC-MS, IR, and UV-Vis spectroscopy.
  • Amino/imino tautomerism can be observed in cyclopropyl-substituted heterocycles, influencing spectral data.
  • Purification often involves crystallization or recrystallization from solvents like glacial acetic acid.
  • Reaction mixtures are monitored by thin-layer chromatography (TLC) to track completion.

Research Findings and Practical Notes

  • The use of purified amidine derivatives free from salts improves reaction efficiency and product purity.
  • Excess cyclopropylamine in MCRs eliminates the need for additional base catalysts, simplifying the process.
  • Reductive amination allows flexible introduction of cyclopropyl groups but requires protection/deprotection steps.
  • The MCR approach is advantageous for rapid synthesis and scale-up due to fewer steps and milder conditions.
  • Careful control of temperature and molar ratios is critical in acrylonitrile-based pyrimidine syntheses to avoid side reactions.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-Cyclopropyl-5-methoxypyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution or condensation reactions is typical. For example, cyclopropylamine can react with halogenated pyrimidine intermediates under controlled conditions (50–80°C) in polar aprotic solvents like acetonitrile or ethanol. Catalysts such as palladium complexes or bases (e.g., K₂CO₃) enhance yields. Optimization involves adjusting stoichiometry, temperature gradients, and solvent polarity to minimize side products. Post-reaction purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures ensures purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms cyclopropane ring integrity. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy detects functional groups like methoxy (-OCH₃) and amine (-NH₂) .

Q. How can researchers troubleshoot low yields during the synthesis of this compound?

  • Methodology : Common issues include incomplete substitution or solvent incompatibility. Solutions:

  • Use excess cyclopropylamine to drive reactions to completion.
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation.
  • Screen solvents (e.g., DMF vs. THF) to improve solubility.
  • Optimize reaction time and temperature via kinetic studies .

Advanced Research Questions

Q. How does X-ray crystallography with SHELX software resolve the molecular geometry and hydrogen-bonding networks of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) data collected at low temperatures (e.g., 100 K) are refined using SHELXL for precise atomic positioning. Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings), revealing how methoxy and amine groups stabilize crystal packing. This informs solubility and stability predictions .

Q. What computational approaches predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich sites prone to electrophilic attack. Molecular Electrostatic Potential (MEP) maps visualize charge distribution. Coupled with kinetic isotope effect (KIE) experiments, these models explain preferential substitution at the pyrimidine C4 or C6 positions .

Q. How can conflicting biological activity data for this compound across studies be reconciled?

  • Methodology :

  • Control Experiments : Validate assay conditions (e.g., pH, co-solvents like DMSO) to rule out artifacts.
  • SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate substituent effects.
  • Binding Assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity and thermodynamics .

Q. What role does the cyclopropyl group play in modulating the compound’s metabolic stability compared to linear alkyl chains?

  • Methodology : Comparative in vitro microsomal stability assays (human/rat liver microsomes) quantify oxidative degradation rates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies metabolites. The cyclopropyl ring’s strain and reduced CYP450 enzyme susceptibility often enhance metabolic stability versus linear analogs .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodology : Screen crystallization solvents (e.g., methanol/water mixtures) using vapor diffusion or slow evaporation. Additives like trifluoroacetic acid (TFA) can protonate the amine, improving crystal lattice formation. Cryo-protectants (e.g., glycerol) prevent ice damage during SCXRD data collection .

Methodological Tables

Technique Application Key Parameters
SCXRD with SHELXLMolecular geometry and hydrogen bondingResolution < 1.0 Å, R-factor < 0.05
DFT CalculationsRegioselectivity predictionB3LYP/6-31G* basis set, solvent models
SPR Binding AssaysTarget affinity measurementFlow rate 30 µL/min, KD determination
LC-MS/MS Metabolite ProfilingMetabolic stability assessmentC18 column, 0.1% formic acid gradient

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5-methoxypyrimidin-4-amine
Reactant of Route 2
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2-Cyclopropyl-5-methoxypyrimidin-4-amine

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